Aminobenzoate potassium

Catalog No.
S699210
CAS No.
138-84-1
M.F
C7H6KNO2
M. Wt
175.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobenzoate potassium

CAS Number

138-84-1

Product Name

Aminobenzoate potassium

IUPAC Name

potassium;4-aminobenzoate

Molecular Formula

C7H6KNO2

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

MZKKJVZIFIQOPP-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Solubility

24.1 [ug/mL]

Synonyms

4 Aminobenzoic Acid, 4 Aminobenzoic Acid, Potassium Salt, 4-Aminobenzoate, Potassium, 4-Aminobenzoic Acid, 4-Aminobenzoic Acid, Potassium Salt, Aminobenzoate, Potassium, Aminobenzoic Acid (USP), Epit Vit, Epitelplast, Hachemina, Magnesium para-Aminobenzoate, p Aminobenzoic Acid, p-Aminobenzoic Acid, PABA, Pabasan, para Aminobenzoic Acid, para-Aminobenzoate, Magnesium, para-Aminobenzoic Acid, Paraminan, Paraminol, Potaba, Potassium 4 Aminobenzoate, Potassium 4-Aminobenzoate, Potassium Aminobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Investigation of Antifibrotic Properties

One of the most significant areas of research on aminobenzoate potassium focuses on its potential antifibrotic properties. Fibrosis is a condition characterized by the excessive formation of fibrous connective tissue, which can lead to hardening and scarring of organs and tissues. Studies have shown that aminobenzoate potassium may help to reduce collagen deposition and improve skin flexibility in patients with various fibrotic skin conditions, including:

  • Scleroderma: This autoimmune disease causes widespread fibrosis of the skin and internal organs. Some research suggests that aminobenzoate potassium may be beneficial in improving skin mobility and reducing pain in scleroderma patients [].
  • Dermatomyositis: This inflammatory disease affects the skin and muscles, and can lead to skin tightening and contractures. Studies have shown that aminobenzoate potassium, in combination with other therapies, may help to improve skin function and reduce muscle weakness in patients with dermatomyositis [].
  • Peyronie's disease: This condition involves the formation of fibrous plaques in the penis, which can cause pain and curvature during erection. Aminobenzoate potassium has been explored as a potential treatment for Peyronie's disease, with some studies suggesting it may help to improve plaque size and erectile function [].

The exact mechanism by which aminobenzoate potassium exerts its antifibrotic effects is not fully understood, but it is thought to involve multiple pathways, including:

  • Increased collagen breakdown: Aminobenzoate potassium may stimulate the activity of enzymes that break down collagen, leading to a reduction in its excessive accumulation [].
  • Improved oxygen utilization: Studies suggest that aminobenzoate potassium may enhance the utilization of oxygen by skin cells, which may contribute to its antifibrotic effects [].

Other Potential Applications

Beyond its potential for treating fibrotic skin conditions, aminobenzoate potassium is also being investigated for other potential applications in scientific research, including:

  • Wound healing: Some studies suggest that aminobenzoate potassium may promote wound healing by stimulating collagen synthesis and cell proliferation [].
  • Antioxidant activity: Aminobenzoate potassium may exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

UNII

41KZS5432U

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Aminobenzoate Potassium is the potassium salt form of aminobenzoate, with anti-inflammatory and antifibrotic activities. Aminobenzoate potassium increases oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity, which requires oxygen as a substrate. Enhanced MAO activity maybe accountable for the prevention or regression of fibrosis, which may occur due to too much serotonin or too little MAO activity.

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX23 - Aminobenzoate potassium

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

138-84-1

Wikipedia

Aminobenzoate potassium

General Manufacturing Information

Benzoic acid, 4-amino-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types